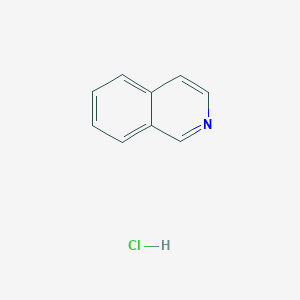

Isoquinolinium chloride

Description

Structure

2D Structure

3D Structure of Parent

Propriétés

Numéro CAS |

21364-46-5 |

|---|---|

Formule moléculaire |

C9H8ClN |

Poids moléculaire |

165.62 g/mol |

Nom IUPAC |

isoquinolin-2-ium;chloride |

InChI |

InChI=1S/C9H7N.ClH/c1-2-4-9-7-10-6-5-8(9)3-1;/h1-7H;1H |

Clé InChI |

IYRMNDOLPONSCJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=NC=CC2=C1.Cl |

SMILES canonique |

C1=CC=C2C=[NH+]C=CC2=C1.[Cl-] |

Autres numéros CAS |

21364-46-5 |

Numéros CAS associés |

119-65-3 (Parent) |

Synonymes |

isoquinoline isoquinoline conjugate acid isoquinoline hydrobromide isoquinoline hydrochloride isoquinoline hydroiodide isoquinoline sulfate (1:1) |

Origine du produit |

United States |

Advanced Synthetic Methodologies for Isoquinolinium Chloride and Structural Analogues

Established Synthetic Routes to Isoquinolinium Chloride

Traditional methods for the synthesis of this compound have been well-documented and are widely employed in both academic and industrial settings. These routes are characterized by their reliability and predictability.

The most direct and common method for preparing isoquinolinium salts is through the quaternization of the isoquinoline (B145761) nitrogen. ontosight.ai This reaction involves the treatment of isoquinoline with an alkylating agent. For the synthesis of this compound specifically, a suitable alkyl chloride is used. For instance, the reaction of isoquinoline with benzyl (B1604629) chloride yields 2-benzylisoquinolinium (B372634) chloride. ontosight.ai

This N-alkylation is a type of nucleophilic substitution reaction where the nitrogen atom of the isoquinoline ring acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. The reaction is typically carried out by heating a mixture of isoquinoline and the appropriate alkyl halide. mdpi.com In some cases, a solvent-free approach can be employed by heating the neat reactants. mdpi.com

The quaternization process is influenced by the nature of the alkylating agent and the reaction conditions. For example, the synthesis of a series of N-alkylisoquinolinium salts with varying alkyl chain lengths (from C8 to C20) has been described, highlighting the versatility of this method. mmsl.cz The reaction of methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside with isoquinoline, for instance, leads to the formation of the corresponding N-substituted isoquinolinium tosylate, demonstrating the applicability of this strategy to more complex substrates. mdpi.com

| Reactant 1 | Reactant 2 | Product | Reference |

|---|---|---|---|

| Isoquinoline | Benzyl chloride | 2-Benzylthis compound | ontosight.ai |

| Ethyl isoquinoline-3-carboxylate | Benzylbromide | 3-Ethoxycarbonyl-2-benzyl isoquinolinium bromide | mdpi.com |

| Ethyl isoquinoline-3-carboxylate | 3-Chloropropanol | 3-Ethoxycarbonyl-2-(3-hydroxypropyl)-isoquinolinium chloride | mdpi.com |

| Isoquinoline | Alkyl halides (C8-C20) | N-Alkylisoquinolinium halides | mmsl.cz |

Another established route involves the reaction of isoquinoline or its derivatives with chlorinating agents. This approach is particularly useful for introducing a chlorine atom at specific positions on the isoquinoline ring system, which can then be followed by quaternization if desired.

A notable example is the regioselective C2-chlorination of isoquinoline N-oxides using a combination of triphenylphosphine (B44618) (PPh3) and trichloroacetonitrile (B146778) (Cl3CCN) as the chlorinating reagents. researchgate.net This method offers high efficiency and selectivity for a broad range of substrates. researchgate.net Similarly, phosphorus oxychloride (POCl3) and acetyl chloride (AcCl) have been used as chlorine sources for the chlorination of pyrrolo[2,1-a]isoquinolines. acs.org

Furthermore, the synthesis of 4-fluoroisoquinoline (B1268607) can be achieved by reacting an aldehyde with a chlorinating agent, followed by treatment with phosphorus oxychloride and a fluorine source. biosynth.com This highlights the use of chlorinating agents in multi-step syntheses to produce functionalized isoquinolines that can subsequently be converted to their corresponding isoquinolinium salts.

Conventional Quaternization Strategies

Novel and Evolving Synthetic Approaches

In recent years, significant efforts have been directed towards developing more efficient, sustainable, and versatile methods for the synthesis of isoquinolinium salts. These novel approaches often leverage modern synthetic principles and technologies.

Green chemistry principles are increasingly being integrated into the synthesis of isoquinolinium salts to minimize environmental impact. One such approach involves the use of environmentally benign reagents and reaction conditions. For example, a mild and eco-friendly carbene-catalyzed aerobic oxidation of isoquinolinium salts has been developed, using ambient air as the oxidant. rsc.orgdntb.gov.ua

Solvent-free reaction conditions represent another green synthetic strategy. The preparation of 3-ethoxycarbonyl-N-substituted isoquinolinium salts has been achieved by heating a mixture of ethyl isoquinoline-3-carboxylate and the appropriate alkyl halide without any solvent. mdpi.com Multicomponent reactions (MCRs), which combine three or more reactants in a single step, also align with green chemistry principles by reducing waste and improving atom economy. researchgate.net

Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better process control, and scalability. While specific examples focusing solely on the synthesis of this compound in flow are not extensively detailed in the provided results, the application of flow conditions to related heterocyclic syntheses, such as the one-pot synthesis of 1,4-bridged dihydroisoquinoline-3-ones from isoquinolinium salts, suggests the potential of this technology in the field. The use of flow rhodaelectro-catalyzed alkyne annulations for C-H activation further underscores the growing interest in continuous processing for complex organic transformations. acs.org

Multi-component reactions (MCRs) have emerged as a powerful tool for the direct synthesis of complex isoquinolinium salt analogues. These reactions allow for the construction of the isoquinolinium core and the introduction of various substituents in a single, efficient step.

For instance, a novel pseudo-four-component condensation has been described for the synthesis of 1-aminoimidazo[5,1-a]isoquinolinium salts from isocyanides, isoquinoline, and sulfonic or bromic acids. acs.orgnih.gov This method is high-yielding and features a straightforward experimental workup. acs.orgnih.gov Another example is the one-pot synthesis of 4-substituted isoquinolinium zwitterionic salts through the reaction of in situ formed N-benzylisoquinolinium bromide with aromatic aldehydes and cyclic 1,3-dicarbonyl compounds. nih.govrsc.org

Cascade reactions, a type of MCR, have also been employed to synthesize functionalized 2H-imidazo[5,1-a]isoquinolinium chlorides from isoquinoline, chloroformamidines, and isocyanides. researchgate.net Furthermore, coinage metal-promoted 6-endo selective cyclization of 2-(1-alkynyl)benzaldimines provides access to N-substituted isoquinolinium salts. nih.gov Rhodium-catalyzed C-H bond activation has also been utilized in a one-pot synthesis of isoquinolinium salts from benzaldehydes, amines, and alkynes. nih.gov

| Reaction Type | Reactants | Product Type | Reference |

|---|---|---|---|

| Pseudo-four-component condensation | Isocyanides, Isoquinoline, Sulfonic/Bromic acids | 1-Aminoimidazo[5,1-a]isoquinolinium salts | acs.orgnih.gov |

| One-pot reaction | N-Benzylisoquinolinium bromide, Aromatic aldehydes, Cyclic 1,3-dicarbonyls | 4-Substituted isoquinolinium zwitterionic salts | nih.govrsc.org |

| Cascade reaction | Isoquinoline, Chloroformamidines, Isocyanides | 2H-Imidazo[5,1-a]isoquinolinium chlorides | researchgate.net |

| Rhodium-catalyzed C-H activation | Benzaldehydes, Amines, Alkynes | Substituted isoquinolinium salts | nih.gov |

Flow Chemistry and Continuous Processing Techniques

Synthesis of Substituted and Functionalized Isoquinolinium Chlorides

The synthesis of substituted and functionalized isoquinolinium chlorides is a cornerstone of modern heterocyclic chemistry, enabling the creation of a vast array of molecules with potential applications in materials science and as precursors to biologically active compounds. rsc.org A variety of methods have been developed to introduce functional groups at specific positions on the isoquinoline core, often involving the direct functionalization of the pre-formed isoquinoline ring or the construction of the ring from appropriately substituted precursors. nih.govharvard.edu

One-pot syntheses have emerged as powerful tools for the rapid assembly of multisubstituted isoquinolines. nih.gov For instance, a rhodium(III)-catalyzed three-component reaction involving aryl ketones, hydroxylamine, and internal alkynes allows for the efficient construction of complex isoquinoline frameworks. organic-chemistry.org Similarly, ruthenium(II)-catalyzed C-H functionalization of primary benzylamines with sulfoxonium ylides provides a direct route to isoquinolines without the need for an external oxidant. organic-chemistry.org Furthermore, zinc salts can promote the cyclization of imines with α-diazo ketoesters to furnish isoquinolinium salts in a redox-neutral manner. organic-chemistry.org

Regioselective functionalization is critical for controlling the precise location of substituents on the isoquinolinium scaffold, which in turn dictates the molecule's properties and reactivity. Various strategies have been developed to achieve this control.

Directed C-H Activation: This powerful strategy utilizes a directing group to guide a metal catalyst to a specific C-H bond for functionalization. For example, the N-O bond in isoquinoline N-oxides can direct palladium(II) catalysts to activate a remote C-H bond, leading to C1-benzoyl isoquinolines. researchgate.net Similarly, the free amine group in primary benzylamines can direct ruthenium catalysts for C-H functionalization. organic-chemistry.org

Catalyst-Controlled Regioselectivity: The choice of catalyst can significantly influence the regiochemical outcome of a reaction. For instance, in the annulation of benzaldehydes, amines, and alkynes, ruthenium catalysts exhibit high regioselectivity, favoring the formation of specific isoquinolinium salt isomers. acs.org

Substrate-Controlled Regioselectivity: The inherent electronic and steric properties of the isoquinoline ring and its substituents can direct incoming reagents to specific positions. For example, the chlorination of isoquinoline N-oxides using triphenylphosphine and trichloroacetonitrile proceeds with high regioselectivity. researchgate.net

A recent study demonstrated a Co(III)-catalyzed C(sp²)-H alkenylation of N-protected isoquinolones with 1,4-naphthoquinones, showcasing a regioselective functionalization strategy. nih.gov Deuterium labeling experiments in this study suggested a reversible C-H activation step, providing insight into the reaction mechanism. nih.gov

Table 1: Examples of Regioselective Functionalization Strategies for Isoquinoline Derivatives

| Strategy | Catalyst/Reagent | Functionalization Position | Product Type | Reference |

|---|---|---|---|---|

| Directed C-H Activation | Palladium(II) | C1 | C1-Benzoyl isoquinolines | researchgate.net |

| Directed C-H Activation | Ruthenium(II) | Varies | Substituted isoquinolines | organic-chemistry.org |

| Catalyst-Controlled Annulation | Ruthenium(II) | Varies | Substituted isoquinolinium salts | acs.org |

| Chlorination | PPh₃/Cl₃CCN | C2 | 2-Chloro-isoquinoline N-oxides | researchgate.net |

| C-H Alkenylation | Cobalt(III) | C(sp²) | Alkenylated N-protected isoquinolones | nih.gov |

The synthesis of chiral, non-racemic isoquinoline derivatives is of paramount importance due to the prevalence of the tetrahydroisoquinoline (THIQ) scaffold in numerous natural products and pharmaceuticals. researchgate.net Asymmetric synthesis aims to create molecules with a specific three-dimensional arrangement of atoms, often employing chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. ethz.ch

Asymmetric hydrogenation is a direct and efficient method for producing chiral THIQs from isoquinoline precursors. dicp.ac.cn However, the aromaticity and strong coordination of isoquinolines to metal catalysts can present significant challenges, often leading to low reactivity and catalyst deactivation. dicp.ac.cnsioc-journal.cn To overcome these hurdles, various activation strategies have been developed.

One approach involves the formation of isoquinolinium salts, which are more reactive towards hydrogenation than the parent isoquinolines. dicp.ac.cnthieme-connect.com For example, N-benzyl isoquinolinium salts have been successfully hydrogenated using iridium catalysts, yielding chiral THIQs with high enantioselectivity. dicp.ac.cn The use of a strong Brønsted acid like HCl can also activate the isoquinoline ring and promote the formation of a salt bridge between the catalyst and the substrate, leading to enhanced reactivity and enantioselectivity in rhodium-catalyzed hydrogenations. rsc.org

Table 2: Selected Results for Asymmetric Hydrogenation of Isoquinoline Derivatives

| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| [{Ir(H)[(R,S,Sax)-Ph-ax-Josiphos]}₂(μ-Br)₃]⁺Br⁻ | 3-Substituted isoquinolinium salts | Chiral 3-substituted THIQs | High | researchgate.net |

| Rhodium/Bisphosphine with HCl | 3-Methylisoquinoline hydrochloride | Chiral 3-methyl-THIQ | Up to 99% | rsc.org |

| Iridium/(S)-difluorophos | N-Benzyl-1-phenylisoquinolinium bromide | Chiral N-benzyl-1-phenyl-THIQ | Up to 96% | dicp.ac.cnthieme-connect.com |

Catalytic asymmetric transfer hydrogenation (ATH) offers an alternative to using high-pressure hydrogen gas, often employing readily available hydrogen donors like formic acid or Hantzsch esters. thieme-connect.comnih.gov This method has been successfully applied to the synthesis of chiral 1-aryl-tetrahydroisoquinolines from 1-aryl-3,4-dihydroisoquinolines using ruthenium catalysts. thieme-connect.com The reactions typically proceed with high yields and enantioselectivities, even for sterically hindered substrates. thieme-connect.com

A notable strategy in ATH of isoquinolines involves a combination of substrate activation and chiral anion metathesis. sioc-journal.cnmdpi.com In this approach, the isoquinoline is first activated, for instance with a chloroformate, to form an N-acyl this compound. sioc-journal.cnscispace.com This reactive intermediate then undergoes anion exchange with a chiral phosphoric acid catalyst, forming a chiral contact ion pair that directs the enantioselective transfer of a hydride from a Hantzsch ester. sioc-journal.cnscispace.com This method has been used to synthesize N-protected 1-substituted 1,2-dihydroisoquinolines with good yields and enantioselectivities. sioc-journal.cn

Chiral anion metathesis has emerged as a powerful strategy in asymmetric catalysis, particularly for the enantioselective transformation of isoquinolinium salts. sioc-journal.cn The core principle involves the exchange of the achiral anion of the isoquinolinium salt (e.g., chloride) with a chiral anion derived from a chiral Brønsted acid, such as a chiral phosphoric acid. sioc-journal.cnmdpi.com

This in situ generation of a chiral ion pair brings the chiral catalyst into close proximity with the substrate, enabling highly effective stereochemical control during the subsequent reaction. sioc-journal.cn This strategy has been successfully applied to the asymmetric transfer hydrogenation of isoquinolines, where the activated N-acyl this compound undergoes anion metathesis to form a chiral contact ion pair. sioc-journal.cnscispace.com This ion pair then undergoes a highly enantioselective transfer hydrogenation, yielding chiral 1,2-dihydroisoquinolines. sioc-journal.cn The development of this strategy has opened new avenues for the application of chiral phosphoric acids in asymmetric transformations. sioc-journal.cn

Stereoselective and Asymmetric Synthesis of Chiral Isoquinolinium Intermediates

Catalytic Asymmetric Transfer Hydrogenation

Generation of Isoquinolinium Ylides from this compound

Isoquinolinium ylides are highly reactive intermediates that serve as valuable building blocks in organic synthesis, particularly for the construction of complex heterocyclic systems. nih.govacs.org These ylides are typically generated in situ from the corresponding isoquinolinium salts, such as this compound, by deprotonation with a base. nih.govacs.org For example, N-cyanomethylthis compound can be deprotonated with triethylamine (B128534) to generate the corresponding isoquinolinium ylide. nih.govscispace.com

The most common application of isoquinolinium ylides is in [3+2] cycloaddition reactions with various dipolarophiles. nih.govacs.org These reactions provide a facile route to pyrrolo[2,1-a]isoquinoline (B1256269) derivatives and related polycyclic and spiro compounds. nih.govmdpi.com The versatility of this approach is demonstrated by the wide range of dipolarophiles that can be employed, including activated alkynes, olefins, and isatylidene malononitriles. scispace.commdpi.com

In some cases, the reaction of isoquinolinium ylides can lead to the formation of complex, unexpected products through tandem reactions. For instance, a three-component reaction of N-cyanomethylthis compound, aromatic aldehydes, and two equivalents of 1,3-indanedione can result in the formation of unique spiro[benzo[f]imidazo[5,1,2-cd]indolizine-4,2′-indene] derivatives via a tandem double [3+2] cycloaddition. nih.gov This highlights the rich and sometimes unpredictable reactivity of isoquinolinium ylides, which continues to be an active area of research. nih.gov

Base-Promoted Deprotonation for In Situ Ylide Generation

The generation of isoquinolinium ylides through the deprotonation of the corresponding N-substituted isoquinolinium salts is a foundational and widely employed strategy in heterocyclic synthesis. nih.govacs.org This method is valued for its convenience, allowing for the in situ formation of the reactive ylide species, which can then be immediately trapped by a suitable dipolarophile in the reaction mixture. acs.orgacs.org The process involves the removal of a proton from the carbon atom adjacent to the positively charged nitrogen of the isoquinolinium ring, typically from an N-alkyl substituent that has been rendered acidic by the electron-withdrawing effect of the quaternized nitrogen. acs.orgresearchgate.net

The choice of base is critical and can be tailored to the acidity of the specific isoquinolinium salt. A variety of bases have been successfully utilized to promote this deprotonation. Organic bases such as triethylamine are very common due to their moderate strength and good solubility in typical organic solvents like acetonitrile (B52724) and tetrahydrofuran (B95107) (THF). nih.govacs.org For instance, the triethylamine-promoted three-component reaction of N-cyanomethylthis compound, aromatic aldehydes, and 1,3-indanediones in acetonitrile has been shown to produce unique spiro compounds. nih.gov In some cases, stronger organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are used, particularly in reactions such as the photochemical ring expansion of isoquinolinium salts to form polycyclic azepines. acs.orgnih.gov Weaker inorganic bases, including aqueous potassium carbonate, have also proven effective, especially for generating highly stabilized and isolable ylides. oup.com

The reaction mechanism for the formation of subsequent products often begins with the base-promoted generation of the isoquinolinium ylide. scispace.com This is frequently followed by a 1,3-dipolar cycloaddition reaction with various electron-deficient alkenes or alkynes. nih.govmdpi.com For example, a common pathway involves the Michael addition of the in situ generated ylide to a suitable acceptor, which creates a zwitterionic intermediate that subsequently undergoes intramolecular cyclization. nih.govacs.org

The table below summarizes various bases and conditions used for the in situ generation of isoquinolinium ylides from their corresponding salts.

| Isoquinolinium Salt Precursor | Base | Solvent | Application/Reaction Type | Ref |

| N-cyanomethylthis compound | Triethylamine | Acetonitrile | Three-component reaction for spiro compounds | nih.gov |

| N-cyanomethylthis compound | Triethylamine | Dry Tetrahydrofuran (THF) | [3+2] cycloaddition | acs.org |

| Isoquinolinium salts | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Not specified | Photochemical ring expansion | nih.gov |

| N-alkylisoquinolinium bromides | Potassium Carbonate (aqueous) | Toluene or Xylene | Generation of isolable, stable ylides | oup.com |

| Isoquinolinium bromides | Alkoxide (from epoxide) | Not specified | 1,3-dipolar cycloaddition | mdpi.com |

Stability and Handling Considerations of Isoquinolinium Ylides

The stability of isoquinolinium ylides is a critical factor that dictates their handling, isolation, and reactivity. Stability varies significantly depending on the nature of the substituents attached to the carbanionic center. oup.com

Highly stabilized isoquinolinium ylides can be prepared and isolated as bench-stable crystalline solids. oup.comrsc.org This enhanced stability is typically achieved by attaching two strong electron-withdrawing groups, such as cyano (-CN) or methoxycarbonyl (-COOCH₃), to the ylidic carbon. oup.com The negative charge on the carbanion is effectively delocalized into these groups, reducing its reactivity. researchgate.net For example, isoquinolinium bis(methoxycarbonyl)methylide and cyano(methoxycarbonyl)methylide are stable enough to be prepared using weak bases and can be handled without special precautions. oup.com Computational studies also point to significant charge delocalization as a key stabilizing factor. researchgate.net

In contrast, many isoquinolinium ylides are unstable and can only be generated in situ for immediate use in subsequent reactions. acs.orgresearchgate.net Ylides that are unstabilized or only partially stabilized are highly reactive and prone to decomposition. The stability of the cycloadducts formed from these ylides can also be low, sometimes leading to reversible reactions. researchgate.netresearchgate.net

Several factors influence the stability and require careful handling considerations:

Solvents: The presence of protonic or hydrous solvents can lead to the rapid decomposition of less stable ylides and their products. acs.org Therefore, reactions are typically conducted in dry, aprotic solvents like THF or acetonitrile under an inert atmosphere. nih.govoup.com

Purification: When products derived from unstable ylides are isolated, rapid processing is often necessary. It has been noted that for certain spiro compounds, samples must be separated quickly before recording NMR spectra to avoid degradation. acs.org

Air-Sensitivity: Some related derivatives, such as 1,2-dihydroisoquinolines formed from these reactions, are known to be air-sensitive. For these compounds, it is recommended to handle them in the dark and under an inert atmosphere, with storage at low temperatures (e.g., 4°C). mdpi.com

The table below outlines key factors that influence the stability of isoquinolinium ylides.

| Factor | Effect on Stability | Examples / Notes | Ref |

| Substituents on Ylide Carbon | Electron-withdrawing groups (e.g., -CN, -COOR) increase stability through charge delocalization. | Bis(methoxycarbonyl)methylide and dicyanomethylide are isolable and stable. | oup.com |

| Solvent Type | Protonic or hydrous solvents decrease stability by providing a proton source for quenching the ylide. | Reactions are best performed in dry, aprotic solvents like THF or acetonitrile. | acs.org |

| Charge Delocalization | Greater delocalization of both the negative charge on the carbon and the positive charge on the ring enhances stability. | Mesoionic ylides exhibit high stability due to extensive charge delocalization. | researchgate.net |

| Intramolecular Hydrogen Bonding | Can contribute to the stability of the ylide structure. | Observed in certain stable mesoionic ylides. | researchgate.net |

Chemical Reactivity and Mechanistic Elucidation of Isoquinolinium Chloride Transformations

Nucleophilic Reactivity at the Isoquinolinium Core

The positive charge on the nitrogen atom in the isoquinolinium ring system significantly lowers the electron density of the carbocyclic and heterocyclic rings, rendering the C1 and to a lesser extent, the C3 positions, susceptible to nucleophilic attack. This electrophilicity is the cornerstone of its chemical behavior.

A primary mode of reactivity for isoquinolinium chloride is dearomatization through the addition of a nucleophile. nih.gov This process converts the planar, aromatic cation into a non-aromatic, three-dimensional dihydroisoquinoline structure, often creating new stereocenters and functional groups. nih.govacs.org The energy required to break the aromaticity is compensated by the formation of strong covalent bonds. acs.org

The reduction of isoquinolinium salts via hydride transfer is a well-established method for producing 1,2-dihydroisoquinolines. This reaction involves the formal addition of a hydride ion (H⁻) to the electrophilic C1 position of the isoquinolinium ring. nih.govacs.org

Common hydride-donating reagents such as sodium borohydride (B1222165) (NaBH₄) are effective for this transformation. nih.govlibretexts.org For instance, N-alkyl-3-ethoxycarbonylisoquinolinium salts are readily reduced by a slight excess of NaBH₄ in ethanol (B145695) at room temperature to yield the corresponding 1,2-dihydroisoquinolines. nih.gov The mechanism involves the direct nucleophilic attack of the hydride from the borohydride complex onto the C1 carbon of the isoquinolinium cation. libretexts.org

More recently, hydrosilanes, such as phenylsilane (B129415) (PhSiH₃), have been employed as hydride donors in cascade reactions initiated by the 1,2-reductive dearomatization of isoquinolinium salts. nih.govacs.org These reactions proceed under mild conditions. The proposed mechanism begins with the dearomative hydride transfer from the hydrosilane to the C1 position of the isoquinolinium salt, forming a crucial enamine intermediate that can participate in subsequent transformations. nih.govacs.org The reaction of an N-isoquinolinium salt with PhSiH₃ generates a 1,2-dihydroisoquinoline (B1215523) intermediate, which can then react further, for example, with an aldehyde. nih.gov

Studies on the reduction of 5-nitroisoquinolinium cations by 1,4-dihydronicotinamide models have provided mechanistic insights, suggesting that the reaction proceeds via a direct, one-step hydride transfer mechanism. nih.govacs.org

The electrophilic C1 position of the isoquinolinium core readily reacts with a wide range of carbon-based nucleophiles. nih.govacs.org This class of reactions is highly valuable for forming new carbon-carbon bonds and constructing substituted dihydroisoquinoline frameworks.

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are powerful nucleophiles used for this purpose. nih.govresearchgate.netquora.com Grignard reagents, which are organomagnesium halides, add to the C1 position of N-alkyl-3-ethoxycarbonylisoquinolinium salts to afford stable 1,2-disubstituted 1,2-dihydroisoquinoline-3-carboxylates. nih.govwikipedia.org Similarly, n-butyl lithium has been shown to add regioselectively to the iminium moiety of isoquinolinium salts. nih.gov

Other carbon nucleophiles, including silyl (B83357) ketene (B1206846) acetals and N-tert-butylhydrazones, have also been successfully employed in the dearomatization of isoquinolinium salts, often in the context of organocatalyzed asymmetric synthesis. mdpi.comresearchgate.net

| Nucleophile Type | Specific Reagent Example | Product Type | Reference |

|---|---|---|---|

| Organolithium | n-Butyl Lithium (nBuLi) | 1-Butyl-1,2-dihydroisoquinolines | nih.gov |

| Grignard Reagent | Alkyl/Aryl Magnesium Halide (RMgX) | 1-Alkyl/Aryl-1,2-dihydroisoquinolines | nih.gov |

| Silyl Ketene Acetal | Silyl derivative of a ketene acetal | Dihydroisoquinolines with ester-containing side chains | mdpi.com |

| Hydrazone | N-tert-butylhydrazone | Functionalized dihydroisoquinolines |

Under certain conditions, particularly with N-acylisoquinolinium salts, nucleophilic attack can lead to ring-opening of the heterocyclic system. thieme-connect.de These N-acyliminium ions are highly reactive intermediates. While they readily undergo addition with nucleophiles to form 1-substituted-1,2-dihydroisoquinolines, they can also undergo ring cleavage. thieme-connect.deresearchgate.net The stability of the resulting ring-opened product often dictates the reaction pathway. The process is analogous to ring-opening reactions observed in other strained or activated heterocyclic systems, such as aziridines, where the relief of ring strain provides a thermodynamic driving force. clockss.org

The outcomes of nucleophilic additions to the isoquinolinium ring are governed by factors controlling regioselectivity and stereoselectivity. For isoquinolinium salts, nucleophilic attack overwhelmingly occurs at the C1 position due to it being the most electron-deficient carbon of the C=N double bond (iminium moiety). nih.govquimicaorganica.org This regioselectivity is a defining characteristic of isoquinolinium reactivity. While quinolinium salts present a challenge due to competing active sites at C2 and C4, isoquinolinium salts offer a more predictable outcome. rsc.org

Achieving stereocontrol in these additions, especially when a new stereocenter is created at the C1 position, is a significant focus of modern synthetic methods.

Asymmetric anion-binding catalysis has emerged as a powerful strategy for controlling the stereochemistry of nucleophilic additions to in situ-generated N-acylisoquinolinium ions. mdpi.comresearchgate.net This approach utilizes a chiral catalyst, typically a hydrogen-bond donor like a thiourea (B124793) derivative, to interact with the chloride anion of the isoquinolinium salt. mdpi.comresearchgate.netrsc.org

The proposed mechanism involves the formation of a highly organized, termolecular transition state. researchgate.net The chloride anion acts as a template, simultaneously binding to the chiral thiourea catalyst and the nucleophile (e.g., a hydrazone). researchgate.net This complex then associates with the electrophilic isoquinolinium cation. The entire assembly is stabilized by a network of cooperative noncovalent interactions, including hydrogen bonding and π-stacking. researchgate.net This highly ordered arrangement effectively shields one face of the isoquinolinium ring, directing the nucleophilic attack to the other face and thus inducing high levels of enantio- and diastereoselectivity. researchgate.netresearchgate.net

This strategy has been successfully applied to the dearomatization of isoquinolines using nucleophiles like N-tert-butylhydrazones and silyl phosphites, affording functionalized dihydroisoquinolines with two adjacent stereocenters in excellent yields and stereoselectivities. researchgate.net The success of this methodology relies on the ability of the chloride anion to act as a crucial bridge, relaying the chiral information from the catalyst to the reacting partners. researchgate.netbeilstein-journals.org

| Catalyst Type | Nucleophile | Key Principle | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Chiral Thiourea | N-tert-butylhydrazone | Chloride anion templates the catalyst, nucleophile, and electrophile | High enantio- and diastereoselectivity (up to 99% ee, dr >20:1) | researchgate.net |

| Chiral Thiourea | Silyl Phosphite | Anion-binding activates the isoquinolinium salt toward stereoselective attack | High enantioselectivity (up to 92% ee) | researchgate.net |

| Chiral Silanediol (B1258837) | Silyl Ketene Acetal | Axially chiral catalyst binds the chloride counterion | Moderate enantioselectivity (up to 50% ee) | mdpi.com |

| Chiral Oligotriazole | Silyl Ketene Acetal | Helical catalyst conformation upon anion binding creates a chiral environment | High enantioselectivity | beilstein-journals.org |

Nucleophilic Addition with Carbon-Based Nucleophiles

Regioselectivity and Stereocontrol in Nucleophilic Additions

Cycloaddition Reactions Involving Isoquinolinium Intermediates

This compound serves as a stable precursor to highly reactive intermediates, particularly isoquinolinium ylides, which are pivotal in various cycloaddition reactions. These reactions provide powerful methods for the construction of complex nitrogen-containing heterocyclic systems.

[3+2] Cycloaddition Reactions with Isoquinolinium Ylides

The most common reaction of isoquinolinium ylides, generated in situ from the deprotonation of N-substituted isoquinolinium salts like this compound in a basic medium, is the [3+2] cycloaddition. nih.govacs.org These ylides act as 1,3-dipoles that react with a wide range of dipolarophiles to yield pyrrolo[2,1-a]isoquinoline (B1256269) derivatives. nih.govacs.org The versatility of this reaction allows for the creation of diverse polycyclic and spiro systems with controlled diastereoselectivity by varying substrates and reaction conditions. nih.govacs.org

Isoquinolinium ylides can be classified based on the substituent on the exocyclic carbon atom. Carbonyl-stabilized isoquinolinium ylides, for instance, have been shown to be more reactive in cycloadditions than quinolinium ylides. bohrium.com Research has demonstrated the successful dearomative [3+2] cycloaddition of these ylides with push-pull 3-nitrobenzofurans, proceeding through a double dearomatization of both the isoquinoline (B145761) and benzofuran (B130515) rings. bohrium.com

Recent advancements have expanded the scope of these reactions to include less reactive dipolarophiles. A notable example is the highly effective dearomative [3+2] cycloaddition between isoquinolinium ylides and α,β-enamides, which is catalyzed by a chiral π–Cu(II) complex. rsc.org This method is applicable to various substrates, including intrinsically less reactive α-substituted and α,β-disubstituted enamides, and provides access to pyrroloisoquinoline derivatives with up to three chiral centers. rsc.org The reaction proceeds with high site-, exo/endo-, and enantioselectivity. rsc.org

Furthermore, these cycloaddition reactions can trigger subsequent annulations. A dearomatization-guided [3+2] cycloaddition of in situ formed isoquinolinium ylides with sulfamate-derived cyclic imines initiates a cascade of ring-forming and ring-breaking events, leading to the synthesis of tetracyclic 1,3-benzoxazepine frameworks in high yields. thieme-connect.com

| Isoquinolinium Precursor | Dipolarophile | Key Features | Product Class | Reference |

|---|---|---|---|---|

| N-cyanomethylthis compound | 2-arylidene-1,3-indanediones | Base-promoted in situ ylide formation | spiro[indene-2,1′-pyrrolo[2,1-a]isoquinoline] | acs.org |

| N-phenacylisoquinolinium bromide | α,β-enamides | Chiral π–Cu(II) catalysis; high enantioselectivity | Chiral pyrroloisoquinoline derivatives | rsc.org |

| Carbonyl-stabilized isoquinolinium ylide precursors | Push-pull 3-nitrobenzofurans | Et3N-mediated; double dearomatization | Substituted pyrrolo[2,1-a]isoquinolines | bohrium.com |

| In situ formed isoquinolinium ylides | Sulfamate-derived cyclic imines | Cycloaddition-triggered annulation cascade | Tetracyclic 1,3-benzoxazepine frameworks | thieme-connect.com |

Tandem Cycloaddition Sequences

The reactivity of isoquinolinium ylides extends beyond simple cycloadditions to intricate tandem sequences, enabling the rapid construction of complex molecular architectures from simple precursors. A significant discovery has been the tandem double [3+2] cycloaddition reaction involving N-cyanomethylthis compound. nih.govacs.orgnih.gov

In a triethylamine-promoted, three-component reaction between N-cyanomethylthis compound, aromatic aldehydes, and two molecules of 1,3-indanedione, a unique transformation occurs. nih.govnih.gov The reaction proceeds through a tandem double [3+2] cycloaddition, where both the C-1 and C-3 atoms of the isoquinolinium ylide participate. nih.gov This is a rare reaction pattern for isoquinolinium salts, contrasting with the more common [3+2] cycloaddition at the 1,2-positions. nih.govacs.org The process affords unique spiro[benzo[f]imidazo[5,1,2-cd]indolizine-4,2′-indene] derivatives in good yields. nih.govnih.gov

The proposed mechanism for this tandem sequence begins with the in situ generation of the isoquinolinium ylide from the deprotonation of the this compound salt. nih.govacs.org Concurrently, a Knoevenagel condensation occurs between the aromatic aldehyde and 1,3-indanedione. acs.org A subsequent Michael addition of the isoquinolinium ylide to the resulting 2-arylidene-1,3-indanedione forms a zwitterionic intermediate, which then undergoes cyclization. nih.govacs.org This sequence highlights the versatile reactivity of isoquinolinium ylides, which can act as both a 1,3-dipole and a diene-like species in sequential reactions. nih.gov

Electrophilic Reactivity and Aromatic Substitution Pathways

While often utilized as precursors for nucleophilic ylides, isoquinolinium salts, including the chloride form, are inherently electrophilic. The positively charged nitrogen atom withdraws electron density from the heterocyclic ring system, making it susceptible to attack by nucleophiles and activating it for various transformations involving electrophilic reagents and catalysts.

Interactions with Lewis Acids and Electrophilic Reagents

The electrophilic nature of the isoquinolinium ring can be harnessed and modulated by Lewis acids. Lewis acid catalysis enables novel cycloaddition pathways that are otherwise inaccessible. For example, the [4π + 2σ] cycloaddition of isoquinolinium methylides with bicyclobutanes is effectively catalyzed by various Lewis acids, such as Indium(III) triflate (In(OTf)₃) and Scandium(III) triflate (Sc(OTf)₃), to produce previously inaccessible ring-fused 3-azabicyclo[3.1.1]heptanes. acs.org The choice of Lewis acid has a significant impact on the reaction yield, as summarized in the table below. acs.org

| Lewis Acid Catalyst | Yield (%) | Reference |

|---|---|---|

| None | 0 | acs.org |

| In(OTf)3 | 84 | acs.org |

| BF3·OEt2 | <20 | acs.org |

| Cu(OTf)2 | 76 | acs.org |

| Ni(OTf)2 | 82 | acs.org |

| Zn(OTf)2 | 78 | acs.org |

| Sc(OTf)3 | 84 | acs.org |

Data sourced from a study on the cycloaddition of an isoquinolinium dicyanomethylide with a bicyclobutane derivative. acs.org

Another significant transformation is the reductive functionalization of isoquinolinium salts. d-nb.infonih.gov In this process, the isoquinolinium salt is reduced in situ, often using formic acid as a reductant, to form a nucleophilic enamine species. nih.govresearchgate.net This transient enamine can then be intercepted by a wide array of electrophiles, including enones, imides, unsaturated esters, and aldehydes. researchgate.net This methodology provides access to a large variety of substituted tetrahydroisoquinolines, incorporating electrophiles at the C-4 position, a substitution pattern not favored in standard electrophilic or nucleophilic aromatic substitution reactions. d-nb.infonih.gov The reaction can proceed under transition-metal-free conditions or with very low loadings of a rhodium catalyst. nih.govresearchgate.net

Influence of Counterions on Reactivity and Selectivity

The counterion in an isoquinolinium salt, while often considered a spectator, can play a crucial and multifaceted role in influencing the reactivity, selectivity, and even the mechanism of a chemical transformation. The chloride anion, in particular, has been shown to be an active participant in various reaction pathways.

Role of Chloride Anion in Reaction Mechanisms and Transition State Stabilization

The chloride anion's influence is prominently featured in the field of asymmetric anion-binding catalysis. researchgate.netnih.gov In these reactions, a chiral catalyst, such as a thiourea or squaramide derivative, forms a hydrogen-bonded complex with the chloride anion of the isoquinolinium salt. researchgate.netrsc.org This interaction creates a chiral contact ion pair between the catalyst-anion complex and the cationic isoquinolinium species. researchgate.net The formation of this close ion pair is a key activation step, often facilitating reactions that follow an Sₙ1-type mechanism. nih.govbeilstein-journals.org

Mechanistic studies of the asymmetric hydrogenation of isoquinolinium chlorides have provided direct evidence for the chloride anion's active role. In iridium-catalyzed systems, the chloride anion of the substrate has been shown to coordinate to an iridium dihydride species, while also participating in a hydrogen bond with the N-H proton of the substrate salt, all within an outer-sphere mechanism. nih.gov Similarly, in rhodium-catalyzed hydrogenations, the proposed mechanism involves the chloride anion of the isoquinolinium salt binding to the thiourea moiety of the chiral ligand. rsc.org This binding forms an anionic Rh dichloro-dihydride complex, which then facilitates hydride transfer to the isoquinolinium cation. rsc.org

The nature of the counterion can also affect catalyst activity through competitive binding. For instance, catalysts with non-coordinating anions like BArF⁻ have shown significantly higher activity in certain Mannich reactions compared to catalysts with iodide counterions, as the more coordinating iodide competes for the binding site on the catalyst. beilstein-journals.org This principle underscores the importance of the chloride ion's specific coordinating and hydrogen-bonding abilities.

Strategic Applications of Isoquinolinium Chloride in Complex Molecule Synthesis

Isoquinolinium Chloride as a Building Block for Heterocyclic Systems

The reactivity of isoquinolinium ylides, generated from this compound via deprotonation in basic media, makes them valuable synthons for nitrogen-containing heterocycles. nih.gov These ylides are particularly effective in [3+2] cycloaddition reactions with a range of dipolarophiles, leading to the formation of pyrrolo[2,1-a]isoquinoline (B1256269) derivatives and other related polycyclic systems. nih.govacs.org

This compound is instrumental in synthesizing fused heterocyclic systems. A primary method involves the [3+2] cycloaddition of the corresponding isoquinolinium ylide with an appropriate dipolarophile. This reaction is a cornerstone for creating the pyrrolo[2,1-a]isoquinoline scaffold, a core structure in many natural products and pharmaceutically relevant molecules. nih.govresearchgate.net For instance, the reaction of isoquinolinium ylides with electron-deficient alkenes and alkynes readily produces these fused systems. arabjchem.org

Furthermore, tandem reactions initiated by isoquinolinium ylides can lead to even more complex fused structures. A notable example is the silver- and copper-cocatalyzed tandem alkynylation-cyclization of in situ-formed N-iminoisoquinolinium ylides, which yields H-pyrazolo[5,1-α]isoquinolines. Similarly, a one-pot tandem procedure involving an isoquinolinium ylide generated from proline and ninhydrin (B49086) reacting with alkynes results in fused ethanopyrido[1,2-b]isoquinoline derivatives. rsc.org Research has also demonstrated that isoquinolinium salts can be used to construct benzimidazo[2,1-a]isoquinolines through silver-catalyzed radical cyclization. researchgate.net

Bridged heterocyclic systems, such as 8-azabicyclo[3.2.1]octane derivatives, have been synthesized through dearomatizing double Mannich reactions at both the C-1 and C-3 positions of isoquinolinium salts. nih.gov The union of isoquinolinium and pyridinium (B92312) salts can also lead to the regio- and diastereoselective construction of nitrogen-caged motifs through inverse electron demand [4+2] or [3+2] annulation. researchgate.net

Spirocyclic compounds, characterized by a single atom common to two rings, are of significant interest due to their unique three-dimensional structures and presence in biologically active natural products. arabjchem.org this compound is a key precursor for synthesizing a variety of spirocyclic scaffolds, often through [3+2] cycloaddition reactions of the derived ylide. researchgate.netrsc.org

A common strategy involves reacting an isoquinolinium ylide with a dipolarophile that contains an exocyclic double bond. For example, multicomponent reactions of isoquinolinium salts, isatins, and malononitrile (B47326) can produce diverse polycyclic spirooxindoles, including spiro[indoline-3,2′-pyrrolo[2,1-a]isoquinolines]. scispace.com The specific product often depends on the substituents on the isoquinolinium salt. scispace.com Similarly, the reaction of isoquinolinium ylides with isatin-3-imines leads to spiro[imidazo[1,2-a]isoquinoline-2,3′-indolin]-2′-ones in high yields. arabjchem.orgarabjchem.orgrsc.org

Three-component reactions are particularly effective for building complex spiro systems. The reaction of N-cyanomethylthis compound, aromatic aldehydes, and 1,3-indanedione results in spiro[indene-2,1′-pyrrolo[2,1-a]isoquinoline] derivatives. nih.govnih.gov Under slightly different conditions, a tandem double [3+2] cycloaddition can occur, affording unique spiro[benzo[f]imidazo[5,1,2-cd]indolizine-4,2′-indene] derivatives. nih.govacs.org

| Reactants | Key Reaction Type | Resulting Spirocyclic Scaffold | Reference |

|---|---|---|---|

| N-substituted isoquinolinium salts, isatins, malononitrile | Three-component [3+2] cycloaddition | Spiro[indoline-3,2′-pyrrolo[2,1-a]isoquinolines] | scispace.com |

| Isoquinolinium bromides, isatin-3-imines | [3+2] cycloaddition | Spiro[imidazo[1,2-a]isoquinoline-2,3′-indolin]-2′-ones | arabjchem.org |

| N-cyanomethylthis compound, 2-arylidene-1,3-indanediones | Base-promoted [3+2] cycloaddition | Spiro[indene-2,1′-pyrrolo[2,1-a]isoquinoline] derivatives | nih.gov |

| N-cyanomethylthis compound, aromatic aldehydes, 1,3-indanediones | Tandem double [3+2] cycloaddition | Spiro[benzo[f]imidazo[5,1,2-cd]indolizine-4,2′-indene] derivatives | nih.gov |

| N-cyanomethyl this compound, 2-arylidene-1,3-indandiones, (E)-N-hydroxybenzimidoyl chlorides | Cascade double [3+2] cycloaddition | Spiro[indene-2,8′-isoxazolo[5,4-c]pyrrolo[2,1-a]isoquinolines] | rsc.orgnih.gov |

The strategic use of this compound extends to the synthesis of complex polycyclic nitrogen-containing frameworks through cascade or tandem reactions. nih.gov These reactions maximize the formation of multiple rings and stereocenters in a single operational step.

A powerful strategy is the tandem double [3+2] cycloaddition, where both the C-1 and C-3 positions of the isoquinolinium ylide participate in reactions. nih.govacs.org For example, a three-component reaction of N-cyanomethylthis compound, aromatic aldehydes, and two equivalents of 1,3-indanedione in acetonitrile (B52724) yields spiro[benzo[f]imidazo[5,1,2-cd]indolizine-4,2′-indene] derivatives. nih.govnih.gov This transformation reveals a unique reactivity pattern for isoquinolinium ylides, enabling the rapid construction of intricate polycyclic systems. nih.govacs.org

Further complexity can be introduced by using different reaction partners. A one-pot cascade involving N-cyanomethyl this compound, 2-arylidene-1,3-indandiones, and (E)-N-hydroxybenzimidoyl chlorides produces highly functionalized spiro[indene-2,8′-isoxazolo[5,4-c]pyrrolo[2,1-a]isoquinolines]. rsc.orgnih.gov The synthesis of fused-ring heptacyclic pyrrolidines has also been achieved through the 1,3-dipolar cycloaddition of isoquinolinium ylides with tetracyclic cyclopentadienones, creating highly complex molecular tools. thieme.de These examples underscore the capacity of this compound to serve as a linchpin in strategies aimed at building molecular complexity efficiently.

Synthesis of Spirocyclic Scaffolds

Role in the Synthesis of Scaffolds for Advanced Materials and Medicinal Chemistry Research (Focus on Synthetic Strategy)

The isoquinoline (B145761) framework is a privileged structure in medicinal chemistry and a valuable component in advanced materials. nih.govrsc.org this compound serves as a versatile starting point for synthetic strategies aimed at producing these complex scaffolds. researchgate.netrsc.org The development of novel synthetic methodologies, moving beyond traditional reactions like the Pictet-Spengler or Bischler-Napieralski syntheses, has expanded the toolkit for creating diversely functionalized isoquinoline-based molecules. nih.govacs.org

Modern synthetic strategies increasingly employ isoquinolinium salts in multicomponent and cascade reactions to build complex molecular architectures efficiently. These methods are often more atom-economical and environmentally benign than classical approaches. nih.gov The isoquinoline core is a key feature in numerous natural alkaloids and synthetic compounds with a wide spectrum of biological activities. researchgate.netrsc.org

One significant pathway involves the dearomatization of isoquinolinium salts, which generates reactive intermediates capable of participating in further transformations. For example, a dearomatization-guided [3+2] cycloaddition followed by an annulation reaction between isoquinolinium ylides and sulfamate-derived cyclic imines produces tetracyclic 1,3-benzoxazepine frameworks. researchgate.net Another strategy involves the Ugi multicomponent reaction followed by a Pomeranz–Fritsch-type cyclization, which has been used to synthesize diverse isoquinolines and related alkaloid-like tetracyclic compounds. acs.org

Transition metal-catalyzed reactions have also emerged as powerful tools. Palladium-catalyzed α-arylation of ketones with polysubstituted isoquinolines and rhodium-catalyzed annulation of ketoximes with diazo compounds provide direct access to multi-substituted isoquinoline derivatives. nih.govrsc.org These pathways highlight the strategic importance of isoquinolinium precursors in generating libraries of complex molecules for screening in medicinal chemistry and materials science. thieme.de

| Synthetic Strategy | Key Intermediates/Reagents | Resulting Scaffold Type | Reference |

|---|---|---|---|

| Ugi / Pomeranz–Fritsch Reaction | Aminoacetaldehyde diethyl acetal, various aldehydes, isocyanides, and acids | Isoquinolines, carbolines, tetracyclic fused compounds | acs.org |

| Dearomatization / [3+2] Cycloaddition / Annulation | Isoquinolinium ylides, sulfamate-derived cyclic imines | Tetracyclic 1,3-benzoxazepine frameworks | researchgate.net |

| Tandem C–H Metalation / Cyclization | Ketoximes, diazo compounds, Rh(III) catalyst | Multi-substituted isoquinolines | nih.gov |

| Electron Donor–Acceptor (EDA) Complex Strategy | N-centered radicals, alkynyl substrates | Isoquinoline core (metal-free) | acs.org |

| Reductive Functionalization / Annulation | Isoquinolinium salts, enones, Rh(I) catalyst | Polycyclic annulated products | d-nb.info |

The functionalization of the isoquinoline core is crucial for fine-tuning the properties of the final molecule for specific applications. This compound provides a platform for introducing a wide array of substituents and structural motifs.

A key strategy involves the temporary dearomatization of the isoquinoline ring. For example, using benzoic acid as a nucleophilic reagent allows for the reaction of the temporarily formed 1,2-dihydroisoquinoline (B1215523) intermediate with electrophiles like vinyl ketones, leading to C-4 alkylation of the isoquinoline ring. acs.org This method allows for the introduction of a carbonyl handle that can be further manipulated to install esters, amines, or simple alkyl groups. acs.org Reductive functionalization of isoquinolinium salts using a reductant like formic acid can also incorporate electrophiles at the C-4 position, providing access to substitution patterns not easily achieved through standard aromatic substitution. d-nb.info

Post-synthesis modification of complex scaffolds derived from this compound is also a common approach. For instance, the pyrrolo[2,1-a]isoquinoline system, readily synthesized via [3+2] cycloaddition, is a core structure in many cytotoxic marine alkaloids called lamellarins. researchgate.netnih.gov Synthetic efforts focus on diversifying this scaffold to explore structure-activity relationships for developing new anticancer agents. nih.gov Similarly, original bis-isoquinolinium derivatives, synthesized from natural product scaffolds, have been developed as potent blockers for specific ion channels, demonstrating how derivatization can lead to highly active medicinal compounds. acs.org

Synthetic Pathways to Complex Isoquinoline-Derived Scaffolds

Catalytic Roles of this compound and its Derivatives

This compound and its derivatives have emerged as versatile scaffolds in the field of catalysis, playing significant roles as organocatalysts, precursors to transition-metal catalysts, and activators of substrates. Their utility also extends to micellar catalysis and specific functionalization reactions.

Isoquinolinium Salts as Organocatalysts

Isoquinolinium salts are effective organocatalysts, particularly in promoting asymmetric reactions. Chiral isoquinolinium salts can induce enantioselectivity in various transformations. For instance, they have been employed in the dearomatization of isoquinolinium salts themselves, where a chiral pyrrolidine (B122466) derivative catalyzes the formation of 1,2-dihydroquinoline (B8789712) derivatives. mdpi.com

Anion-binding catalysis is another area where isoquinolinium salts have proven valuable. mdpi.com Hydrogen-bonding donor catalysts like thioureas and silanediols can activate isoquinolinium salts, facilitating nucleophilic additions. mdpi.com For example, a chiral silanediol (B1258837) catalyst has been shown to promote the enantioselective addition of silyl (B83357) ketene (B1206846) acetals to isoquinolinium salts, yielding dihydroisoquinolines. mdpi.com Similarly, chiral thiourea (B124793) catalysts have been used in Reissert-type reactions, activating the isoquinoline through N-acylation for subsequent nucleophilic attack. mdpi.combeilstein-journals.org

Furthermore, isoquinolinium salts have been utilized in cycloaddition reactions. acs.orgacs.org A notable example is the catalytic asymmetric inverse-electron demand 1,3-dipolar cycloaddition of isoquinolinium methylides with enecarbamates, catalyzed by a chiral N,N′-dioxide/Ag(I) complex, which produces chiral pyrroloisoquinolines in high yields and enantioselectivities. acs.org An organocatalyzed atropoenantioselective [8+2] cycloaddition between isoquinolinium ylides and ynals has also been developed to synthesize axially chiral 3-arylindolizines. acs.org

Recent research has also explored the use of isoquinolinium salts in multicomponent reactions. For instance, an N-heterocyclic carbene (NHC)-catalyzed reaction involving an α,β-unsaturated aldehyde, an isoquinolinium, and an alcohol can produce substituted benztropines with high stereocontrol. rsc.org

| Reaction Type | Catalyst/Activator | Key Finding | Reference |

|---|---|---|---|

| Dearomatization | Chiral (2S,5S)-2,5-dibenzylpyrolidine | Catalyzes the formation of 1,2-dihydroquinoline derivatives. | mdpi.com |

| Anion-Binding Catalysis (Reissert-type) | Chiral Thiourea | Achieves high enantioselectivity in the addition of silyl ketene acetals. | mdpi.com |

| Anion-Binding Catalysis | Chiral Silanediol | Promotes enantioselective addition of silyl ketene acetals to isoquinolinium salts. | mdpi.com |

| [3+2] Cycloaddition | Chiral N,N′-dioxide/Ag(I) complex | Produces chiral pyrroloisoquinolines with high yield and enantioselectivity. | acs.org |

| [8+2] Cycloaddition | Organocatalyst | Synthesizes axially chiral 3-arylindolizines. | acs.org |

Precursors for Transition-Metal Catalysts

Isoquinolinium salts serve as valuable precursors for the in-situ generation of N-heterocyclic carbene (NHC) ligands, which are widely used in transition-metal catalysis. The resulting transition-metal complexes exhibit high catalytic activity in a variety of organic transformations.

Rhodium(III)-catalyzed reactions, for example, have utilized isoquinolinium salt derivatives for C-H activation and annulation reactions. rsc.org These methods have been successful in synthesizing tetracyclic isoquinolinium salts. rsc.org Similarly, nickel-catalyzed annulation of o-halobenzaldimines with alkynes provides a general route to N-aryl isoquinolinium salts, which are difficult to prepare using classical methods. sci-hub.se These salts can then be transformed into other useful compounds like isoquinolinones. sci-hub.se

Furthermore, isoquinolinium salts have been employed in the synthesis of chiral ligands for asymmetric catalysis. For instance, chiral diamines, which are precursors to N-heterocyclic carbenes, have been synthesized with high enantioselectivity via ruthenium-catalyzed asymmetric hydrogenation of isoquinolinium derivatives. acs.org

The development of catalysts for the dearomatization of isoquinolinium ylides has also been an active area of research. Dirhodium(II) carboxylate catalysts have been shown to be effective in the formal [3+3]-cycloaddition of isoquinolinium methylides with enol diazoacetates, providing access to enantioenriched quinolizidines. nih.gov

| Transition Metal | Reaction Type | Role of Isoquinolinium Salt | Reference |

|---|---|---|---|

| Rhodium | C-H activation and [4+2] annulation | Starting material for the synthesis of tetracyclic isoquinolinium salts. | rsc.org |

| Nickel | Annulation of o-halobenzaldimines and alkynes | Precursor to N-aryl isoquinolinium salts. | sci-hub.se |

| Ruthenium | Asymmetric hydrogenation | Precursor to chiral diamines for NHC ligands. | acs.org |

| Dirhodium(II) | [3+3]-cycloaddition | Reactant with enol diazoacetates to form quinolizidines. | nih.gov |

Substrate Activation in Catalytic Processes (e.g., N-acyl this compound activation)

Activation of isoquinolines through the formation of N-acyl isoquinolinium ions is a key strategy for enhancing their reactivity towards nucleophiles. This activation reduces the aromaticity of the isoquinoline ring, making it more susceptible to attack. mdpi.com

This strategy has been widely applied in asymmetric hydrogenation reactions. For instance, the formation of isoquinolinium salts with Brønsted acids like HCl or with organic halides such as chloroformates significantly improves the reactivity and enantioselectivity of iridium-catalyzed asymmetric hydrogenation, leading to chiral tetrahydroisoquinolines. mdpi.com

N-acyl isoquinolinium ions are also crucial intermediates in Reissert-type reactions. wiley.com In these reactions, the isoquinoline is activated by an acylating agent, such as 2-furoyl chloride or vinyl chloroformate, to form an N-acylisoquinolinium ion. wiley.com This intermediate is then attacked by a nucleophile, like trimethylsilyl (B98337) cyanide (TMSCN), often catalyzed by a chiral catalyst to achieve enantioselectivity. wiley.com

Furthermore, the activation of isoquinolinium salts with formic acid has been shown to facilitate reductive functionalization reactions, allowing for the introduction of various electrophiles to form substituted tetrahydroisoquinolines. d-nb.info

| Reaction Type | Activating Agent | Catalyst/Reagent | Key Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | HCl or Chloroformates | Chiral Iridium complexes | Formation of enantiomerically pure tetrahydroisoquinolines. | mdpi.com |

| Reissert-type Reaction | 2-Furoyl chloride or Vinyl chloroformate | Chiral bifunctional aluminum catalyst and TMSCN | Enantioselective synthesis of dihydroisoquinolines with a quaternary stereocenter. | wiley.com |

| Reductive Functionalization | Formic acid | Transition-metal-free or Rhodium catalyst | Synthesis of a variety of substituted tetrahydroisoquinolines. | d-nb.info |

Micellar Catalysis Applications

Quaternary isoquinolinium salts with long alkyl chains are cationic surfactants that can form micelles in aqueous solutions. mmsl.czmmsl.cz These micelles can act as catalysts, accelerating or inhibiting chemical reactions by providing a unique microenvironment. mmsl.cz The formation of micelles occurs above a certain concentration known as the critical micellar concentration (CMC). mmsl.cz

The catalytic activity of these micelles is attributed to the partitioning of reactants between the bulk aqueous phase and the micellar phase, which can lead to an increase in the local concentration of reactants and a change in the reaction rate. The hydrophobic core and the charged surface of the micelles can also stabilize transition states or influence the reaction pathway.

Lauryl isoquinolinium bromide is one such surfactant that has been studied for its micellar properties. mdpi.com The aggregation behavior and catalytic activity of these types of surfactants can be influenced by factors such as the length of the alkyl chain and the presence of additives. mdpi.comresearchgate.net For example, the interaction of lauryl isoquinolinium bromide with the anionic polyelectrolyte poly(acrylic acid sodium salt) has been investigated, revealing complex formation and cooperative interactions. researchgate.net

These isoquinolinium-based surfactants have applications in various fields, including decontamination of chemical warfare agents and as disinfectants. mmsl.czresearchgate.net

| Isoquinolinium Salt | Key Property | Application/Finding | Reference |

|---|---|---|---|

| Quaternary isoquinolinium salts with C8 to C20 alkyl chains | Cationic surfactants, form micelles | Can be used as micellar catalysts and disinfectants. | mmsl.czmmsl.cz |

| Lauryl isoquinolinium bromide | Surface active ionic liquid | Forms complexes with anionic polyelectrolytes, showing cooperative interactions. | mdpi.comresearchgate.net |

Applications in Specific Functionalization Reactions (e.g., Thiocyanation)

Isoquinolinium salts have been modified to create reagents for specific functionalization reactions, such as thiocyanation. A notable example is isoquinolinium-N-sulfonic acid thiocyanate (B1210189), which has been developed as a novel and heterogeneous reagent for the thiocyanation of various nitrogen-bearing aromatic and heteroaromatic compounds. figshare.com

This reagent is synthesized through a simple and inexpensive procedure and offers several advantages, including the use of commercially available materials, short reaction times, and high yields. figshare.com The presence of both the acidic sulfonic acid group and the thiocyanate group in the same molecule provides a convenient one-pot procedure for thiocyanation. figshare.com The reaction is often carried out in the presence of an oxidizing agent like hydrogen peroxide. figshare.com

The catalytic activity of related compounds, such as isoquinoline sulfonic acid chloride, has also been investigated for the synthesis of aryl and heteroaryl thiocyanates. figshare.com These methods provide an efficient and green approach to thiocyanation, with the catalyst being easily separable by simple filtration. figshare.com

| Reagent | Reaction | Key Advantages | Reference |

|---|---|---|---|

| Isoquinolinium-N-sulfonic acid thiocyanate | Thiocyanation of N-bearing (hetero)aromatic compounds | Heterogeneous, simple procedure, short reaction time, excellent yield, easy separation. | figshare.com |

| Isoquinoline sulfonic acid chloride | Synthesis of aryl and heteroaryl thiocyanates | Catalytic, efficient, and allows for simple work-up. | figshare.com |

Theoretical and Computational Investigations of Isoquinolinium Chloride

Electronic Structure and Molecular Orbital Theory

The electronic structure of a molecule dictates its reactivity and physical properties. For isoquinolinium chloride, understanding its electronic characteristics through molecular orbital theory provides valuable insights into its behavior in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.

In the context of this compound, the isoquinolinium cation is the electronically active species. Computational studies, often employing Density Functional Theory (DFT), are used to calculate the energies of these frontier orbitals. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character. libretexts.org

For the isoquinolinium cation, the HOMO is typically a π-orbital distributed over the aromatic ring system, while the LUMO is a π*-antibonding orbital. The presence of the positively charged nitrogen atom significantly lowers the energy of the LUMO, making the isoquinolinium cation a good electrophile. The chloride anion, being a spectator ion in this context, has its own set of molecular orbitals, with its HOMO being a high-energy, non-bonding orbital.

The interaction between the HOMO of a nucleophile and the LUMO of the isoquinolinium cation is a key factor in many of its reactions. The energy gap between these interacting orbitals determines the activation energy of the reaction; a smaller gap generally leads to a faster reaction. wikipedia.org

The following table provides a hypothetical representation of HOMO-LUMO energies for an isoquinolinium cation, which would be determined through specific computational calculations.

| Molecular Species | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Isoquinolinium Cation | -8.5 | -2.1 | 6.4 |

Note: These are representative values and can vary depending on the computational method and basis set used.

The chloride anion, in contrast, possesses a high negative electrostatic potential, making it a nucleophile. The electrostatic attraction between the positively charged isoquinolinium cation and the negatively charged chloride anion is the primary force holding the ionic compound together in the solid state.

Natural Bond Orbital (NBO) analysis is another computational tool used to quantify the charge distribution by assigning partial charges to each atom in the molecule. conicet.gov.ar This analysis provides a more quantitative picture of the electron distribution and can help in understanding the inductive effects of the heteroatom on the aromatic system.

The following table illustrates a hypothetical charge distribution for the isoquinolinium cation based on NBO analysis.

| Atom | NBO Charge (a.u.) |

| N1 | -0.25 |

| C1 | +0.30 |

| C3 | +0.15 |

| C4 | -0.05 |

| C5 | -0.02 |

| C6 | -0.03 |

| C7 | -0.03 |

| C8 | -0.02 |

| C4a | +0.10 |

| C8a | +0.08 |

Note: These are illustrative values. Actual charges depend on the specific computational methodology.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Conformational Analysis and Molecular Geometry Optimization

The three-dimensional structure of the isoquinolinium cation is crucial for its interaction with other molecules. Conformational analysis aims to identify the most stable arrangement of atoms in space, known as the global minimum energy conformation. github.io For the isoquinolinium ring system, which is largely planar due to its aromaticity, the primary focus of conformational analysis would be on any substituents attached to the ring.

In the case of unsubstituted this compound, the isoquinolinium cation is expected to be essentially planar. Geometry optimization is a computational process used to find the coordinates of the atoms that correspond to the lowest energy, and thus the most stable structure. arxiv.org This is typically performed using methods like DFT. The planarity of the aromatic system is a key feature confirmed by these calculations.

For substituted isoquinolinium derivatives, such as those with bulky groups, conformational analysis becomes more complex. For instance, studies on bis-(8-isopropyl-isoquinolinium) derivatives have shown that these molecules can adopt a folded conformation, which in turn influences their reactivity and stereoselectivity in reactions like reduction with sodium borohydride (B1222165). researchgate.net The use of residual dipolar couplings in NMR spectroscopy, in conjunction with computational methods, has also been employed to determine the populations of different conformations of isoquinolinium derivatives in solution. nih.gov

The optimized geometry provides important parameters such as bond lengths, bond angles, and dihedral angles. These parameters can be compared with experimental data from X-ray crystallography to validate the computational model.

The following table presents typical optimized geometric parameters for the isoquinolinium cation.

| Parameter | Value |

| C1-N2 Bond Length | 1.34 Å |

| N2-C3 Bond Length | 1.35 Å |

| C1-N2-C3 Bond Angle | 121.5° |

| C5-C6-C7-C8 Dihedral Angle | ~0° |

Note: These are representative values from computational models.

Mechanistic Elucidation through Computational Chemistry

Computational chemistry has become an indispensable tool for elucidating the mechanisms of chemical reactions involving this compound. mit.edu By modeling the reaction pathways, chemists can gain a detailed understanding of how reactants are transformed into products, including the identification of transient intermediates and transition states.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the reaction mechanisms of organic compounds. mdpi.com For reactions involving this compound, DFT calculations can be used to map out the potential energy surface, which describes the energy of the system as a function of the geometric coordinates of the atoms.

A common reaction of isoquinolinium salts is their reaction with nucleophiles. For example, the dearomatization of isoquinolines through the addition of a nucleophile can be studied using DFT. researchgate.net These calculations can model the approach of the nucleophile to the isoquinolinium cation, the formation of a new bond, and the subsequent changes in the electronic and geometric structure of the molecule.

In a transition-metal-free synthesis of isoquinolinium salts from ortho-ethynylbenzaldehydes and anilines, DFT calculations were employed to propose a plausible reaction mechanism. rsc.org The calculations helped to identify key intermediates and transition states, providing insights into the energetics of the reaction pathway. Similarly, computational studies have been used to understand the mechanism of enantioselective dearomatization reactions of isoquinolines catalyzed by thiourea (B124793) derivatives, where the chloride anion plays a crucial role in the catalytic cycle. unizar.es

A key aspect of mechanistic studies is the identification and characterization of transition states. A transition state is a specific configuration along the reaction coordinate that represents the highest energy point on the pathway from reactants to products. fu-berlin.de The energy difference between the reactants and the transition state is the activation energy or energy barrier of the reaction.

Computational methods, particularly DFT, are used to locate these transition state structures. Frequency calculations are then performed to confirm that the located structure is indeed a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. fu-berlin.de

For the synthesis of isoquinolinium salts, DFT calculations have been used to determine the free energy barriers for key steps in the proposed mechanism. For instance, in the reaction of ortho-ethynylbenzaldehyde and aniline, the transition state for the initial condensation was calculated to have a free energy barrier of 10.6 kcal/mol, while the subsequent annulation step had a higher barrier of 20.2 kcal/mol. rsc.org These calculated energy barriers help to identify the rate-determining step of the reaction.

In enantioselective reactions, computational analysis of the transition states leading to different stereoisomers can explain the origin of the observed stereoselectivity. By comparing the energies of the diastereomeric transition states, chemists can predict which enantiomer will be formed preferentially. mdpi.com

The following table provides a hypothetical example of calculated energy barriers for a reaction involving an isoquinolinium cation.

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Nucleophilic Attack | 0.0 | +15.2 | 15.2 |

| Proton Transfer | -5.7 | +8.9 | 14.6 |

Note: These are illustrative values and are highly dependent on the specific reaction and computational level of theory.

Molecular Dynamics Simulations for Complex Systems

Molecular dynamics (MD) simulations offer a computational microscope to examine the behavior of complex chemical systems at an atomic level. mdpi.com This technique is particularly valuable for studying the dynamic interactions of this compound in various environments, such as in solution or at interfaces. mdpi.comscispace.com By solving the classical equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about structural arrangements, dynamic processes, and the thermodynamics of interactions. mdpi.comresearchgate.net

In the context of this compound, MD simulations can be used to model its behavior in systems of industrial importance. scispace.com For example, simulations can help in understanding the role of ion pairing in aqueous electrolyte solutions at high temperatures, which is crucial for addressing technological challenges like corrosion. scispace.com The methodology involves defining a force field, which describes the potential energy of the system as a function of its atomic coordinates. For ionic species like this compound, these force fields must accurately represent electrostatic interactions, including the long-range nature of Coulombic forces. scispace.com

MD simulations are also instrumental in studying receptor-ligand interactions, providing insights that can guide the design of new molecules with specific binding properties. plos.org For instance, simulations can characterize the interactions between isoquinolinium derivatives and biological targets, helping to understand the molecular basis of their activity. plos.org These simulations can reveal key information about conformational changes, binding free energies, and the specific interactions, such as hydrogen bonds and van der Waals forces, that drive the binding process. plos.org

The general workflow for an MD simulation involves several steps:

System Setup: The initial coordinates of all atoms in the system, including the isoquinolinium and chloride ions and any solvent molecules, are defined in a simulation box. plos.org

Energy Minimization: The system's energy is minimized to relax any unfavorable contacts or geometries in the initial structure. plos.org

Equilibration: The system is gradually heated to the desired temperature and equilibrated under constant temperature and pressure (NPT ensemble) to reach a stable state. plos.org

Production Run: The simulation is run for a specific length of time to collect data on the system's trajectory, from which various properties can be calculated. plos.org

Table 1: Key Aspects of Molecular Dynamics Simulations for this compound Systems

| Aspect | Description | Relevance to this compound |

| Force Field | A set of parameters and equations used to calculate the potential energy of a system of atoms. | Accurately modeling the electrostatic and van der Waals interactions of the charged isoquinolinium cation and chloride anion is crucial. The General Amber Force Field (GAFF) is often used for small organic molecules. plos.org |

| Solvent Model | Explicit representation of solvent molecules (e.g., TIP3P water model) to simulate solution-phase behavior. plos.org | Essential for studying the hydration shell around the ions and the influence of the solvent on interactions. |

| Periodic Boundary Conditions | The simulation box is replicated in all directions to mimic an infinite system and avoid edge effects. plos.org | Allows for the simulation of bulk properties and interactions without surface artifacts. |

| Long-Range Electrostatics | Methods like the Particle Mesh Ewald (PME) are used to accurately calculate long-range electrostatic interactions. | Critical for ionic systems like this compound due to the 1/r dependence of Coulombic forces. |

| Analysis | Post-simulation analysis of trajectories to calculate properties like radial distribution functions, hydrogen bond lifetimes, and binding free energies. | Provides quantitative insights into the structure and dynamics of this compound and its interactions. |

Studies of Non-Covalent Interactions